molecular formula C17H17N3O3 B5603131 1-(2-nitrobenzoyl)-4-phenylpiperazine

1-(2-nitrobenzoyl)-4-phenylpiperazine

Cat. No.: B5603131
M. Wt: 311.33 g/mol
InChI Key: ZXSLLJMVQPTDDM-UHFFFAOYSA-N
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Description

1-(2-nitrobenzoyl)-4-phenylpiperazine is an organic compound that belongs to the class of piperazine derivatives Piperazines are heterocyclic compounds containing two nitrogen atoms at opposite positions in a six-membered ring The compound this compound is characterized by the presence of a nitrobenzoyl group attached to the piperazine ring and a phenyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-nitrobenzoyl)-4-phenylpiperazine typically involves the acylation of 4-phenylpiperazine with 2-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-phenylpiperazine+2-nitrobenzoyl chlorideThis compound+HCl\text{4-phenylpiperazine} + \text{2-nitrobenzoyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-phenylpiperazine+2-nitrobenzoyl chloride→this compound+HCl

The reaction is usually conducted in an organic solvent, such as dichloromethane or chloroform, at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and safety. Continuous flow reactors allow for better control of reaction conditions, such as temperature and pressure, and can handle hazardous reagents more safely. The use of automated systems can also reduce the risk of human error and improve the overall yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-(2-nitrobenzoyl)-4-phenylpiperazine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The phenyl group can undergo oxidation reactions to form phenolic derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 1-(2-aminobenzoyl)-4-phenylpiperazine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Phenolic derivatives of the phenyl group.

Scientific Research Applications

1-(2-nitrobenzoyl)-4-phenylpiperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-nitrobenzoyl)-4-phenylpiperazine depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. For example, it may inhibit the activity of an enzyme by binding to its active site or alter receptor signaling pathways by interacting with receptor proteins. The exact molecular targets and pathways involved would depend on the specific biological context and the structure-activity relationship of the compound.

Comparison with Similar Compounds

1-(2-nitrobenzoyl)-4-phenylpiperazine can be compared with other piperazine derivatives, such as:

    1-benzoyl-4-phenylpiperazine: Lacks the nitro group, which may result in different chemical reactivity and biological activity.

    1-(2-aminobenzoyl)-4-phenylpiperazine: The reduced form of this compound, which may have different pharmacological properties.

    1-(2-nitrobenzoyl)-4-methylpiperazine: Similar structure but with a methyl group instead of a phenyl group, which may affect its chemical and biological properties.

The presence of the nitro group in this compound makes it unique compared to other piperazine derivatives, as it can participate in specific chemical reactions and may confer distinct biological activities.

Properties

IUPAC Name

(2-nitrophenyl)-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c21-17(15-8-4-5-9-16(15)20(22)23)19-12-10-18(11-13-19)14-6-2-1-3-7-14/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXSLLJMVQPTDDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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